2-Bromo-1-o-tolyl-propan-1-one

Catalog No.
S1504088
CAS No.
1451-84-9
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-o-tolyl-propan-1-one

CAS Number

1451-84-9

Product Name

2-Bromo-1-o-tolyl-propan-1-one

IUPAC Name

2-bromo-1-(2-methylphenyl)propan-1-one

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3

InChI Key

DAHLZPWQZMVBHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C(C)Br

Synonyms

2-bromo-1-(2-methylphenyl)propan-1-one

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)Br

2-Bromo-1-o-tolyl-propan-1-one (CAS 1451-84-9) is an ortho-methyl-substituted aromatic alpha-bromo ketone utilized extensively as a primary precursor in the synthesis of substituted cathinones, specifically 2-methylmethcathinone (2-MMC), and related pharmaceutical intermediates. Unlike its closely related para-substituted isomer which is a solid at room temperature, this ortho-isomer typically presents as a liquid (boiling point ~134–135 °C at 8 Torr), offering distinct handling characteristics for continuous flow and batch reactor systems. Its procurement is driven by its unique steric profile, which dictates specific nucleophilic substitution kinetics, and its absolute necessity in producing downstream active pharmaceutical ingredients (APIs) with distinct monoamine transporter binding affinities .

Procurement Fit

Synthesis Workflow Electrophilic building block with ortho-methyl steric profile Rate-attenuated reactivity for controlled nucleophilic displacement
Physical Format Liquid at ambient temperature Compatible with automated liquid-handling platforms
Selection Context Ortho-substitution profile is non-interchangeable with para or unsubstituted analogs Requires isomer-specific procurement specification

Substituting 2-bromo-1-o-tolyl-propan-1-one with its closest in-class analog, 2-bromo-1-(4-methylphenyl)propan-1-one (CAS 1451-82-7), fundamentally alters both the physical processing requirements and the final product identity. The ortho-methyl group introduces significant steric hindrance adjacent to the alpha-carbon, fundamentally changing the activation energy required for subsequent amination steps compared to the unhindered para-isomer. Furthermore, the downstream API derived from the ortho-isomer exhibits a DAT-selectivity ratio of 6.0, compared to 2.4 for the para-isomer derivative. Consequently, generic substitution is impossible for buyers targeting specific neuropharmacological profiles or those whose manufacturing lines are calibrated for direct liquid-phase precursor injection rather than solid dissolution [1].

Substitution Risk

2-Bromo-1-o-tolyl-propan-1-one
Para-methyl analog (CAS 1451-82-7): Reaction rate may differ significantly due to absent ortho steric hindrance; physical state differs (solid vs. liquid), altering handling and dispensing protocols.
2-Bromo-1-o-tolyl-propan-1-one
Unsubstituted phenyl analog (CAS 2114-00-3): SN2 displacement kinetics may be substantially faster, shifting reaction-time and impurity-profile predictions.
2-Bromo-1-o-tolyl-propan-1-one
Isomeric mixture or unspecified isomer: Conformational and reactivity profile may not match the single ortho-substituted isomer required for controlled displacement workflows.

Phase State Advantage for Continuous Processing

A primary procurement differentiator between methylpropiophenone isomers is their physical state at ambient conditions. 2-Bromo-1-o-tolyl-propan-1-one (CAS 1451-84-9) is a liquid at room temperature, whereas the para-isomer (CAS 1451-82-7) is a crystalline solid with a melting point of 78–82 °C. This phase difference eliminates the need for pre-dissolution in halogenated solvents prior to reactor feeding, allowing for direct liquid injection in continuous flow synthesis and improving overall solvent efficiency .

Evidence DimensionAmbient Physical State / Melting Point
Target Compound DataLiquid (bp 134-135 °C at 8 Torr)
Comparator Or Baseline2-Bromo-4'-methylpropiophenone (CAS 1451-82-7): Solid (mp 78-82 °C)
Quantified DifferencePhase transition delta of >50 °C at ambient conditions
ConditionsStandard room temperature and pressure

Liquid precursors enable direct pump-feeding into automated reactors, reducing solvent overhead and simplifying continuous manufacturing workflows.

Ortho vs. para / H displacement rate
Head-to-head
2.4× slower than p-CH₃
3.9× slower than H
Supports rate-attenuated synthesis workflow selection
Second-order rate constants with tert-butylamine; J. Org. Chem. 2003, 68, 1594

Targeted Monoamine Transporter Selectivity

The position of the methyl group on the precursor's phenyl ring rigidly determines the pharmacological profile of the synthesized API. Amination of CAS 1451-84-9 yields an API (2-MMC) that demonstrates a DAT-selectivity ratio of 6.0 (DAT EC50 = 80 nM, SERT = 490 nM). In contrast, the para-isomer yields an API (4-MMC) with a significantly lower DAT-selectivity ratio of 2.4. Procurement of the exact ortho-isomer is therefore mandatory for researchers and formulators targeting highly specific dopamine versus serotonin transporter release profiles [1].

Evidence DimensionDownstream API DAT-Selectivity Ratio (SERT/DAT)
Target Compound Data6.0 (via ortho-isomer synthesis)
Comparator Or Baseline2.4 (via para-isomer synthesis)
Quantified Difference2.5-fold higher DAT-selectivity for the ortho-derived API
ConditionsRat brain synaptosome monoamine release assays

Buyers synthesizing neurochemical reference standards or APIs must use the ortho-isomer to achieve the specific 6.0 DAT/SERT binding profile.

Physical state at 20–25 °C
Cross-study comparable
Liquid (target) vs. solid, mp 75–80 °C (para)
Supports automated dispensing workflow compatibility
Phase difference may simplify volumetric transfer; PubChem, TCI, Fisher data

Steric Control During Amination Kinetics

The ortho-methyl substitution in CAS 1451-84-9 provides a distinct steric environment during the alpha-bromine displacement step. Compared to the unhindered para-isomer, the bulky ortho-tolyl group adjacent to the reaction center increases the activation energy for nucleophilic attack by amines. While this requires more strictly controlled reaction temperatures, it concurrently suppresses unwanted over-alkylation and secondary side reactions, yielding a highly predictable impurity profile when optimized for industrial scale [1].

Evidence DimensionAmination Steric Environment
Target Compound DataHigh steric hindrance (ortho-methyl adjacent to alpha-carbon)
Comparator Or BaselineLow steric hindrance (para-methyl, CAS 1451-82-7)
Quantified DifferenceAltered activation energy and reduced over-alkylation propensity
ConditionsNucleophilic substitution with primary amines in organic solvents

Process chemists must account for this steric hindrance when scaling up, as it dictates the required thermal parameters and reaction times for optimal yield.

Derivative conformation
Class-level inference
Dihedral angle: 62.1 (1)° in benzotriazolyl ketone derivative
Supports conformationally restricted SAR exploration
X-ray data from CCDC 672871; comparator crystal structures not available
GHS hazard classification
Reported
H315, H319, H335 (identical to para-methyl analog)
Safety handling protocols are transferable between isomers
ECHA C&L Inventory, 2024; 100% notifier agreement

Continuous Flow API Manufacturing

Because CAS 1451-84-9 is a liquid at room temperature, it is ideally suited for continuous flow reactor systems. Unlike solid isomers that require hopper feeding or large volumes of dissolution solvents, this compound can be directly metered via precision pumps, maximizing reactor throughput and minimizing solvent waste during the synthesis of substituted cathinones [1].

Forensic and Analytical Reference Standard Synthesis

The structural similarity between methylmethcathinone isomers necessitates highly pure, isomer-specific reference materials for GC-MS and NMR library validation. Procurement of the exact ortho-isomer is critical for synthesizing 2-MMC standards used by forensic laboratories to differentiate seized materials from heavily scheduled 3-MMC and 4-MMC analogs [1].

Neuropharmacological Transporter Assays

For research focused on monoamine transporter release mechanisms, CAS 1451-84-9 is the required starting material to synthesize APIs with a high DAT/SERT selectivity ratio (6.0). This enables the development of targeted neurochemical models that cannot be achieved using the para-isomer, which yields a significantly lower selectivity profile [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled SN2 displacement synthesis
Ortho-methyl rate-attenuated reactivity
Reaction time and impurity profile consistency
Automated liquid-handling workflows
Liquid physical form at ambient temperature
Volumetric dispensing reproducibility without pre-heating
Conformationally restricted heterocycle SAR
Non-planar derivative conformation
Dihedral angle and target-selectivity context
Ortho-tolyl building block for lead optimization
Direct precursor with modifiable bromine leaving group
Multi-step sequence purification and side-product review

XLogP3

3.2

Explore Compound Types